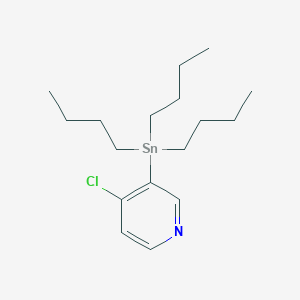

4-Chloro-3-(tributylstannyl)pyridine

Description

BenchChem offers high-quality 4-Chloro-3-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-chloropyridin-3-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDFMNMRJSTEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-(tributylstannyl)pyridine chemical properties

Executive Summary & Strategic Utility

4-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-40-4) is a high-value heterocyclic building block used extensively in medicinal chemistry for the modular construction of polysubstituted pyridines. Its core utility lies in its orthogonal reactivity profile :

-

C3-Position (Tributylstannyl): A nucleophilic handle primed for Palladium-catalyzed Stille cross-coupling.

-

C4-Position (Chloro): An electrophilic handle susceptible to Nucleophilic Aromatic Substitution (SNAr) or oxidative addition (e.g., Suzuki/Buchwald coupling).

This duality allows researchers to sequentially functionalize the pyridine ring with high regiocontrol, making it an indispensable intermediate in the synthesis of kinase inhibitors, GPCR ligands, and complex natural products.

Chemical Properties & Specifications

| Property | Specification |

| CAS Number | 206115-40-4 |

| Molecular Formula | C₁₇H₃₀ClNSn |

| Molecular Weight | 402.59 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | >150°C (decomposition often occurs before boiling at atm pressure) |

| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in water |

| Storage Stability | Air/moisture stable for short periods; store at 2–8°C under Argon to prevent protodestannylation.[1] |

| Hazards | Toxic (Organotin).[2] Neurotoxin and skin irritant. Handle in a fume hood. |

Synthesis: Directed Ortho Metalation (DoM) Protocol

The most efficient route to 4-chloro-3-(tributylstannyl)pyridine utilizes the Directed Ortho Metalation (DoM) strategy. The C4-chloro substituent, combined with the pyridine nitrogen, acidifies the C3-proton, allowing for selective deprotonation by bulky lithium amide bases.

Mechanism & Causality[3]

-

Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack at the C2 position (Chichibabin-type addition) or metal-halogen exchange at C4.

-

Temperature Control: The reaction must be maintained at -78°C . Higher temperatures (> -40°C) risk the "pyridyne" elimination pathway, where the 3-lithio-4-chloro species eliminates LiCl to form 3,4-pyridyne, leading to polymerization or non-selective trapping.

Step-by-Step Protocol

Reagents:

-

4-Chloropyridine HCl salt (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.0 eq)

-

Tri-n-butyltin chloride (1.1 eq)

-

THF (Anhydrous)

Procedure:

-

Free Base Generation (Critical): 4-Chloropyridine HCl is unstable as a free base on prolonged storage (polymerizes). Generate it in situ or immediately prior to use by partitioning between saturated NaHCO₃ and Et₂O/Pentane, drying (MgSO₄), and concentrating in vacuo at <30°C.

-

Lithiation:

-

Cool a solution of LDA (2.0 eq) in anhydrous THF to -78°C under inert atmosphere (N₂ or Ar).

-

Add the fresh 4-chloropyridine (1.0 eq) in THF dropwise over 15 minutes.

-

Observation: The solution typically turns deep yellow/orange, indicating the formation of the 4-chloro-3-lithiopyridine species.

-

Stir for 30–45 minutes at -78°C.

-

-

Quenching:

-

Add n-Bu₃SnCl (1.1 eq) dropwise.

-

Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.

-

-

Workup:

Reactivity Profile & Orthogonal Functionalization

The power of this molecule is its ability to serve as a pivot point for divergent synthesis. The diagram below illustrates the two primary pathways: Path A (Stille Coupling) and Path B (SNAr) .

Figure 1: Orthogonal reaction pathways. Path A utilizes the labile C-Sn bond, while Path B exploits the electron-deficient C4 position activated by the ring nitrogen.

Experimental Workflow: Stille Cross-Coupling

Objective: Coupling of 4-chloro-3-(tributylstannyl)pyridine with an Aryl Iodide.

-

Setup: In a glovebox or Schlenk line, combine:

-

Stannyl pyridine (1.0 eq)[1]

-

Aryl Iodide (1.0 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/P(t-Bu)₃ for difficult substrates.

-

CuI (10 mol%) — Note: Copper(I) creates a "copper effect," accelerating the transmetallation step significantly.

-

-

Solvent: Anhydrous Toluene or DMF (degassed).

-

Reaction: Heat to 90–110°C for 12–24 hours. Monitor by LC-MS (Note: Tin byproducts can complicate UV traces; look for the product mass).

-

Workup: See "Purification" section below.

Purification Strategy: Removing Organotin Residues[5][6][7]

A major bottleneck in Stille chemistry is the removal of toxic and lipophilic tributyltin byproducts (Bu₃SnX). Standard silica chromatography often fails to separate these residues effectively.

The KF/Silica Protocol (Gold Standard): This method converts soluble organotins into insoluble polymeric fluorostannanes that remain on the baseline of the column.

-

Preparation: Mix Silica Gel 60 with Potassium Fluoride (KF) in water (approx. 10% w/w KF loading). Evaporate water to obtain a free-flowing powder ("KF-Silica").

-

Execution: Pack a chromatography column with this KF-Silica stationary phase.

-

Elution: Load the crude reaction mixture. Elute with standard solvents (Hexane/EtOAc).

-

Result: The Bu₃Sn-F species bind tightly to the silica matrix, while the desired pyridine product elutes cleanly.

Reference: Harrowven, D. C., & Guy, I. L. (2004).[5] Chem. Commun.

References

-

Synthesis & Lithiation: Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 4-chloropyridine: Synthesis of 4-chloro-3-substituted pyridines. Tetrahedron Letters, 21(43), 4137-4140. Link

-

Purification (KF/Silica): Harrowven, D. C., & Guy, I. L. (2004).[5] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969. Link

-

Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Link

-

Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2-, 3-, and 4-Chloropyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

Sources

- 1. 4-Chloro-3-(tributylstannyl)pyridine AldrichCPR 206115-40-4 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-(tributylstannyl)pyridine

This technical guide provides a comprehensive analysis of the expected spectral data for 4-Chloro-3-(tributylstannyl)pyridine, a key organometallic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are grounded in established spectroscopic principles and data from analogous structures, aiming to empower users in the identification, characterization, and quality control of this versatile reagent.

Molecular Structure and Its Spectroscopic Implications

4-Chloro-3-(tributylstannyl)pyridine possesses a unique electronic and steric environment that dictates its spectral behavior. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-withdrawing chlorine atom and an electropositive tributylstannyl group. This substitution pattern significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-Chloro-3-(tributylstannyl)pyridine. A complete analysis involves ¹H, ¹³C, and ¹¹⁹Sn NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be characterized by distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tributyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~8.5 - 8.7 | Doublet | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom, which strongly deshields it, resulting in a downfield shift. |

| ~8.3 - 8.5 | Doublet | 1H | H-6 | The proton at the 6-position is also influenced by the nitrogen, though to a lesser extent than H-2. |

| ~7.3 - 7.5 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-2 and H-6, leading to a more complex splitting pattern. |

| ~1.4 - 1.6 | Multiplet | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ | These methylene protons are shielded relative to the aromatic protons. |

| ~1.2 - 1.4 | Multiplet | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ | Further shielded methylene protons. |

| ~0.8 - 1.0 | Triplet | 9H | Sn-CH₂-CH₂-CH₂-CH₃ | The terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene group. |

| ~0.9 - 1.1 | Multiplet | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ | These protons are directly attached to the tin atom and may exhibit satellite peaks due to coupling with tin isotopes. |

Predicted ¹³C NMR Spectral Data

The carbon NMR will provide a map of the carbon skeleton, with distinct chemical shifts for the pyridine and tributyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~150 - 155 | C-2 | The carbon adjacent to the nitrogen is significantly deshielded. |

| ~147 - 152 | C-6 | Also deshielded by the adjacent nitrogen. |

| ~140 - 145 | C-4 | The carbon bearing the chlorine atom will be deshielded. |

| ~130 - 135 | C-5 | Aromatic carbon. |

| ~125 - 130 | C-3 | The carbon attached to the bulky and electropositive tin group. |

| ~29 | Sn-CH₂-CH₂ -CH₂-CH₃ | Aliphatic carbon. |

| ~27 | Sn-CH₂-CH₂-CH₂ -CH₃ | Aliphatic carbon. |

| ~13 | Sn-CH₂-CH₂-CH₂-CH₃ | The terminal methyl carbon. |

| ~10 | Sn-CH₂ -CH₂-CH₂-CH₃ | The carbon directly bonded to tin is shifted upfield. |

Predicted ¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is a crucial technique for organotin compounds. For 4-Chloro-3-(tributylstannyl)pyridine, a single resonance is expected.

| Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| -40 to -60 | The chemical shift of the tin atom is sensitive to the electronic nature of its substituents. The electron-withdrawing nature of the 4-chloropyridyl group will influence the shift compared to tetralkylstannanes. |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the characteristic vibrational modes of the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Field Insights |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Typical for aromatic C-H bonds. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Corresponding to the tributyl groups. |

| ~1600, ~1470, ~1420 | C=C and C=N stretch | Pyridine ring | These are characteristic stretching frequencies for the pyridine ring. The substitution pattern will influence their exact positions. |

| ~1100 | C-Cl stretch | Aryl-Cl | The carbon-chlorine bond stretch. |

| ~520 | Sn-C stretch | Tin-Carbon | The vibration of the tin-carbon bond is expected in the far-IR region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Fragment | Rationale and Field Insights |

| 403/405 | [M]⁺ | The molecular ion peak. The isotopic pattern of tin and chlorine will be a key identifier. Tin has several isotopes, which will result in a characteristic cluster of peaks. The presence of chlorine will lead to an M+2 peak with an intensity of about one-third of the M peak. |

| 346/348 | [M - C₄H₉]⁺ | Loss of a butyl radical is a common fragmentation pathway for tributyltin compounds. |

| 289/291 | [M - 2(C₄H₉)]⁺ | Subsequent loss of a second butyl radical. |

| 232/234 | [M - 3(C₄H₉)]⁺ | Loss of all three butyl radicals. |

| 112/114 | [C₅H₃ClN]⁺ | The 4-chloropyridyl cation. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3-(tributylstannyl)pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Acquisition Parameters:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT, APT) to obtain a spectrum with positive and negative peaks for CH/CH₃ and CH₂ carbons, respectively.

-

¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. A wider spectral width may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1][2]

IR Spectroscopy

-

Sample Preparation: As 4-Chloro-3-(tributylstannyl)pyridine is likely a liquid or low-melting solid, the spectrum can be acquired as a thin film between two salt plates (e.g., NaCl or KBr).[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is required.

-

Sample Introduction: Introduce the sample into the mass spectrometer, either directly via a probe or through a gas or liquid chromatograph for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound. Pay close attention to the isotopic patterns of tin and chlorine.

Visualization of Workflow

Molecular Structure of 4-Chloro-3-(tributylstannyl)pyridine

Caption: Molecular structure of 4-Chloro-3-(tributylstannyl)pyridine.

Workflow for Spectroscopic Analysis

Caption: General workflow for the comprehensive spectral analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-Chloro-3-(tributylstannyl)pyridine. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols and workflows serve as a practical starting point for laboratory analysis, ensuring data integrity and facilitating the advancement of research and development in the chemical and pharmaceutical sciences.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methodological & Application

Synthesis of substituted pyridines using 4-Chloro-3-(tributylstannyl)pyridine

A Dual-Pathway Protocol for Substituted Pyridine Scaffolds

Executive Summary

4-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-40-4) is a high-value bifunctional building block that grants access to difficult-to-synthesize 3,4-disubstituted pyridines. Unlike standard pyridine synthons that rely on sequential electrophilic substitution (which is electronically unfavorable for pyridines), this reagent enables two powerful, orthogonal synthetic strategies:

-

The Pyridyne Pathway: Fluoride-induced elimination generates a transient 3,4-pyridyne intermediate for cycloadditions and nucleophilic trapping.

-

The Stepwise Cross-Coupling Pathway: Chemoselective Stille coupling at C3 followed by nucleophilic aromatic substitution (

) or catalytic coupling at C4.

This guide details the mechanistic underpinnings, experimental protocols, and critical purification strategies required to utilize this reagent effectively in drug discovery workflows.

Reactivity Profile & Mechanism

The utility of 4-Chloro-3-(tributylstannyl)pyridine lies in the distinct reactivity profiles of its two functional handles.

The Divergent Workflow

The reagent serves as a linchpin for divergent synthesis. The C-Sn bond is labile to Pd-catalysis and fluoride sources, while the C-Cl bond requires oxidative addition or strong nucleophiles.

Figure 1: Divergent synthetic pathways accessible from 4-Chloro-3-(tributylstannyl)pyridine.

Application Note: The Pyridyne Pathway

The most potent application of this reagent is as a precursor for 3,4-pyridyne . Traditional methods for generating pyridynes often require harsh lithiation at cryogenic temperatures. In contrast, this reagent undergoes mild fluoride-induced elimination .

Mechanism of Action

The fluoride ion attacks the Lewis-acidic tin center, forming a hypervalent stannate. This triggers the expulsion of the adjacent chloride leaving group, generating the strained pyridyne triple bond.

Protocol: Synthesis of Fused Pyridines via Diels-Alder Cycloaddition

Objective: Synthesis of 5,8-epoxy-5,8-dihydroisoquinoline derivatives via trapping with furan.

Materials:

-

4-Chloro-3-(tributylstannyl)pyridine (1.0 equiv)

-

Furan (10.0 equiv) – Acts as both trap and co-solvent

-

Cesium Fluoride (CsF) (2.5 equiv)

-

Acetonitrile (MeCN) – Anhydrous

-

18-Crown-6 (0.1 equiv) – Optional, enhances fluoride solubility

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Argon.

-

Solvation: Dissolve 4-Chloro-3-(tributylstannyl)pyridine (1 mmol) in anhydrous MeCN (5 mL).

-

Trap Addition: Add freshly distilled Furan (10 mmol).

-

Initiation: Add CsF (2.5 mmol) in a single portion. If solubility is poor, add 18-Crown-6 (0.1 mmol).

-

Reaction: Stir the suspension vigorously at Room Temperature for 12 hours .

-

Note: If conversion is slow (monitored by TLC), heat to 45°C. Avoid higher temperatures to prevent polymerization of the furan.

-

-

Workup: Dilute with EtOAc and wash with water (x2) and brine.

-

Purification: The crude residue contains tributyltin species.[1] Crucial: See Section 5 for Tin Removal. Purify the target cycloadduct via silica gel chromatography.[2]

Application Note: The Stepwise Cross-Coupling Pathway

This pathway exploits the chemoselectivity of the C-Sn bond over the C-Cl bond.

Protocol: C3-Selective Stille Coupling

Objective: Introduction of an aryl or heteroaryl group at the 3-position while retaining the 4-chloro handle.

Materials:

-

4-Chloro-3-(tributylstannyl)pyridine (1.1 equiv)

-

Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

-

Catalyst:

(5 mol%) or -

Solvent: Toluene or 1,4-Dioxane (Degassed)

-

Additive: CuI (10 mol%) – The "Copper Effect" accelerates Stille couplings significantly.

Step-by-Step Methodology:

-

Inert Atmosphere: Charge a Schlenk tube with the Aryl Halide, Pd catalyst, and CuI. Cycle Argon/Vacuum 3 times.

-

Reagent Addition: Add a solution of 4-Chloro-3-(tributylstannyl)pyridine in degassed Toluene.

-

Coupling: Heat the mixture to 90–100°C for 4–16 hours.

-

Monitoring: The disappearance of the Aryl Halide indicates completion. The stannyl pyridine is used in slight excess.[3]

-

-

Workup: Cool to RT. Dilute with Et2O.

-

Tin Removal (Mandatory): Treat the organic phase with aqueous KF (see Section 5).

Subsequent Functionalization (C4)

The resulting 3-aryl-4-chloropyridine is a prime substrate for:

-

Suzuki Coupling: React with Ar-B(OH)2 / Pd(OAc)2 / SPhos to yield 3,4-biaryl systems.

- : React with amines, alkoxides, or thiols (often requires heating or microwave irradiation due to the deactivating nature of the 3-aryl group).

Critical Protocol: Removal of Organotin Residues

Tributyltin byproducts (

The Potassium Fluoride (KF) Precipitation Method (Gold Standard): This method converts soluble tin halides into insoluble polymeric tin fluorides.

| Step | Action | Rationale |

| 1 | Dilution | Dilute the crude reaction mixture with Diethyl Ether (Et2O) or EtOAc. Do not use DCM (tin fluorides are slightly soluble). |

| 2 | Treatment | Add an equal volume of saturated aqueous KF solution . |

| 3 | Stirring | Stir vigorously for 30 minutes . A white, polymeric precipitate ( |

| 4 | Filtration | Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains on the Celite. |

| 5 | Separation | Separate the layers. The organic layer is now significantly depleted of tin. |

Alternative: For stubborn residues, use silica gel impregnated with 10% w/w anhydrous

Safety & Handling

-

Toxicity: Tributyltin compounds are neurotoxins and skin irritants. They are readily absorbed through the skin.

-

PPE:[4] Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

-

-

Waste Disposal: All solid and liquid waste containing tin must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

References

-

Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2021.

-

Garg, N. K., et al. "Pyridynes and Indolynes as Building Blocks for Functionalized Heterocycles and Natural Products." Chemical Reviews, 2012.

-

BenchChem Technical Support. "Removal of Organotin Residues from Stille Reactions." BenchChem Protocols, 2025.[5]

-

Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-3-(tributylstannyl)pyridine." Merck KGaA, 2024.

Sources

Protocol for Stille reaction with aryl halides and 4-Chloro-3-(tributylstannyl)pyridine

Executive Summary & Strategic Value

This guide details the protocol for the Stille cross-coupling of 4-Chloro-3-(tributylstannyl)pyridine with aryl halides. This substrate is a high-value "bifunctional scaffold" in drug discovery. It contains two distinct reactive handles:

-

The Nucleophile (C3-Sn): A tributylstannyl group ready for Pd-catalyzed cross-coupling.[1]

-

The Electrophile (C4-Cl): A chloro-substituent that remains inert under standard Stille conditions, serving as a latent handle for subsequent functionalization (e.g.,

or Suzuki coupling).

Key Challenge: 3-Pyridyl stannanes are electron-deficient, making the rate-determining transmetallation step sluggish compared to phenyl stannanes. Solution: This protocol utilizes the "Copper Effect" (CuI co-catalysis) to accelerate transmetallation and ensure high yields while preserving the C4-chloride.

Mechanistic Insight: The "Copper Effect"

To ensure reproducibility, researchers must understand why specific reagents are used.

In standard Stille couplings, the catalytic cycle involves:

-

Oxidative Addition: Pd(0) inserts into the Aryl Halide (

). -

Transmetallation: The organotin group transfers the organic moiety to Pd.[2] (Rate Limiting Step for Pyridines) .

-

Reductive Elimination: Formation of the C-C bond.

The Problem: Electron-poor heteroaryl stannanes (like pyridine) resist transmetallation. The Fix: Adding Copper(I) Iodide (CuI).[3] The copper transmetallates with the tin first to form a transient, highly reactive organocopper species, which then transfers the ligand to Palladium.

Catalytic Cycle Visualization

Figure 1: The Modified Stille Cycle. The red path indicates the CuI-mediated acceleration, essential for electron-deficient pyridyl stannanes.

Experimental Protocols

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Catalyst | Tetrakis is standard. Use | |

| Ligand | Critical: | |

| Co-Catalyst | CuI (10-20 mol%) | Facilitates the "Copper Effect" (see mechanism). |

| Solvent | DMF or NMP | Polar aprotic solvents stabilize the polar transition states of the Cu-transmetallation. |

| Electrophile | Aryl Iodide or Bromide | Must be more reactive than the C4-Cl on the pyridine ring to ensure chemoselectivity. |

Optimized Protocol (The "Copper-Accelerated" Method)

Scale: 1.0 mmol basis. Safety: Organotins are toxic.[2][4][5] Work in a fume hood.

-

Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Loading: Add the following solids:

-

Aryl Halide (Electrophile): 1.0 mmol

-

4-Chloro-3-(tributylstannyl)pyridine: 1.1 mmol (slight excess)

-

CuI: 0.1 mmol (10 mol%)

- : 0.05 mmol (5 mol%)

-

-

Solvation: Add anhydrous DMF (5 mL) via syringe.

-

Note: If using

, add the ligand (

-

-

Degassing: Sparge the solution with Argon for 10 minutes. (Oxygen inhibits Pd(0)).

-

Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the stannane.

-

-

Workup (Tin Removal - Critical): See Section 4.

Chemoselectivity Workflow[6]

The utility of this molecule lies in the survival of the Chlorine atom.

Figure 2: Sequential functionalization strategy. The Stille coupling (Step 1) is orthogonal to the reactivity of the C4-Chlorine.

Purification & Tin Removal (The "KF Method")[7]

Stille reactions are notorious for toxic tin byproducts (

Protocol:

-

Dilution: Dilute the crude reaction mixture (DMF) with Diethyl Ether (

) or Ethyl Acetate ( -

Precipitation: Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution.

-

Agitation: Stir vigorously for 30 minutes.

-

Observation: A white, polymeric solid (

) will precipitate. This is insoluble in organic solvents.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer remains on the Celite.

-

Extraction: Separate the layers. Wash the organic layer with water (

mL) to remove DMF, then Brine ( -

Drying: Dry over

, filter, and concentrate. -

Chromatography: Proceed to flash column chromatography. (Note: Adding 1% Triethylamine to the eluent can further prevent tin streaking).

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| Black Precipitate | "Pd Black" formation (Catalyst death). | Oxygen leak or insufficient ligand. Degas thoroughly; add extra ligand ( |

| Low Conversion | Sluggish transmetallation. | Ensure CuI is fresh (white, not green/brown). Increase temperature to 110°C. |

| Homocoupling (Ar-Ar) | Oxidative addition dimer. | Reduce the amount of Aryl Halide; ensure the Stannane is in excess (1.2 equiv). |

| Product Contamination | Tin residues in NMR. | Repeat KF workup or use 10% |

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][7][6][8][9][10][11][12][13][14][15] Organic Reactions.[1][2][4][5][7][9][11][13][15][16][17] (Definitive review on mechanism and the Copper Effect).

-

Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones: Synthesis and Stille Coupling." Journal of Organic Chemistry. (Pioneering work on Cu(I) acceleration).

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. (Context for chemoselectivity of Cl vs Br/I).

-

Renaud, P., et al. (1998).[11][15] "Simple and Efficient Removal of Organotin Byproducts." Tetrahedron Letters. (Source of the KF/Workup protocol).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ikm.org.my [ikm.org.my]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst | Scilit [scilit.com]

- 10. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Workup [chem.rochester.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. researchgate.net [researchgate.net]

- 17. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Solvent effects on the reactivity of 4-Chloro-3-(tributylstannyl)pyridine

Application Note: Solvent-Dependent Reactivity Profiling of 4-Chloro-3-(tributylstannyl)pyridine in Pd-Catalyzed Cross-Coupling

Part 1: Executive Summary & Strategic Importance

4-Chloro-3-(tributylstannyl)pyridine (Compound 1 ) is a high-value "amphoteric" building block in medicinal chemistry. It possesses both a nucleophilic handle (C3-stannane) and an electrophilic handle (C4-chloride).[1] This duality allows for the rapid construction of 3,4-disubstituted pyridines—a scaffold ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1]

However, this duality presents a critical chemo-selectivity challenge.[1] The solvent system dictates not just the reaction rate, but the trajectory of the reaction:

-

Desired Pathway: Cross-coupling with an external electrophile (preserving the C4-Cl for subsequent functionalization).

-

Undesired Pathway: Self-polymerization or homocoupling (reaction between the C3-Sn of one molecule and the C4-Cl of another).

This guide details how to leverage solvent effects to maximize the nucleophilic reactivity of the stannyl group while suppressing the electrophilic activation of the chloride, ensuring high-yield cross-coupling.

Part 2: Mechanistic Insight & Solvent Theory

The reactivity of 1 in Stille couplings is governed by the Transmetallation step, which is the rate-determining step (RDS) in the catalytic cycle for electron-deficient stannanes.

The Solvent-Transmetallation Nexus

The mechanism shifts between two pathways depending on solvent polarity and coordination ability:

-

Cyclic Mechanism (

): In non-polar solvents (Toluene, Dioxane), the stannane must coordinate to the Palladium center through a bridging ligand (usually the halide).[1] This is sterically demanding and slower for bulky tributylstannyl groups. -

Open Mechanism (

): In polar aprotic solvents (DMF, NMP), the solvent coordinates to the tin atom, making the organic group (pyridyl) more nucleophilic.[1] This breaks the cyclic constraint and dramatically accelerates the reaction.

Critical Risk: While polar solvents accelerate the desired cross-coupling, they can also lower the barrier for the undesired oxidative addition into the C4-Cl bond of the substrate, leading to oligomerization.

Visualizing the Selectivity Landscape

Figure 1: Solvent influence on the kinetic competition between cross-coupling (Pathway A) and self-polymerization (Pathway B).[1]

Part 3: Solvent Selection Matrix

The following data summarizes the performance of 1 in a standard coupling with Iodobenzene (1.1 equiv) using Pd(PPh3)4 (5 mol%).

| Solvent Class | Specific Solvent | Dielectric Const. ( | Reaction Rate | Chemo-Selectivity (Cross vs. Self) | Recommendation |

| Polar Aprotic | DMF | 36.7 | Very Fast | Moderate | Primary Choice (with strict stoichiometry).[1] |

| Polar Aprotic | NMP | 32.2 | Fast | Low | Avoid (Promotes homocoupling/tarring).[1] |

| Ethereal | 1,4-Dioxane | 2.2 | Moderate | High | Best for Scale-up (Easy workup, good balance).[1] |

| Ethereal | THF | 7.5 | Slow | High | Use only for highly reactive electrophiles.[1] |

| Non-Polar | Toluene | 2.4 | Very Slow | High | Requires bulky ligands (e.g., SPhos) to function.[1] |

Key Insight: For 1 , 1,4-Dioxane is often superior to DMF despite being slower.[1] DMF accelerates the reaction so much that if the external electrophile is not instantly available (mixing issues), the catalyst begins inserting into the C4-Cl bond of the substrate. Dioxane modulates this rate.

Part 4: Optimized Protocol

Protocol: Chemoselective Cross-Coupling of 4-Chloro-3-(tributylstannyl)pyridine

Objective: Couple 1 with an Aryl Iodide (Ar-I) while preserving the C4-Cl bond.

Reagents:

-

Substrate: 4-Chloro-3-(tributylstannyl)pyridine (1.0 equiv)[1]

-

Electrophile: Aryl Iodide (1.1 equiv) — Note: Iodides are preferred over bromides to ensure the external oxidative addition is faster than the internal C-Cl insertion.

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + AsPh3 (8 mol%)[1]

-

Additive: CuI (10 mol%) — The "Liebeskind" Effect.

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).[1]

Step-by-Step Workflow:

-

Pre-Drying: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.

-

Charge Reagents: Add the Aryl Iodide, Pd catalyst, and CuI to the flask.

-

Substrate Addition: Dissolve 1 in a minimal amount of degassed dioxane.

-

Initiation: Add the solution of 1 dropwise to the reaction mixture at Room Temperature.

-

Why? Keeping the concentration of the nucleophile (1 ) low relative to the electrophile (Ar-I) favors the cross-coupling over self-polymerization.

-

-

Heating: Heat the mixture to 90°C. Monitor by LC-MS every hour.

-

Checkpoint: Look for the disappearance of the Sn-cluster isotope pattern.

-

-

Workup (Fluoride Wash): Cool to RT. Add saturated aqueous KF or CsF solution and stir vigorously for 30 minutes.

-

Why? This precipitates the tributyltin byproduct as an insoluble fluoride polymer, simplifying purification.[1]

-

-

Extraction: Filter through Celite, extract with EtOAc, and concentrate.

Protocol Visualization

Figure 2: Operational workflow emphasizing the "Dropwise Addition" technique to maintain stoichiometry.

Part 5: Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Protodestannylation (Sn replaced by H) | Trace acid or water in solvent.[1] | Use strictly anhydrous solvents; add 3Å molecular sieves. Ensure base (CsF) is dry. |

| Homocoupling (R-R dimer) | Oxygen presence or Pd(II) reduction lag.[1] | Re-sparge solvents. Verify Argon line integrity. |

| No Reaction | "Poisoning" by Pyridine Nitrogen.[1] | Switch to Toluene and use a bulky ligand (e.g., SPhos or XPhos) which prevents the pyridine N from binding to Pd.[1] |

| Polymerization (Oligomers of substrate) | Substrate concentration too high. | Use Slow Addition of the stannane. Switch to a less polar solvent (Dioxane instead of DMF). |

Part 6: References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1][2] The Stille Reaction.[2][3][4][5][6][7][8][9] Organic Reactions.[2][3][4][5][6][7][8][9][10][11][12] Wiley.[5][9]

-

Espinet, P., & Echavarren, A. M. (2004).[1][5][6] The Mechanisms of the Stille Reaction.[2][5][6][7][8][9] Angewandte Chemie International Edition, 43(36), 4704–4734.[1]

-

[1]

-

Context: Detailed analysis of the transmetallation step and the role of polar solvents in the open vs. cyclic transition states.

-

-

Dundas, J., et al. (2013).[1] Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates. Journal of Organic Chemistry.[9][10]

-

Context: Demonstrates the use of tert-butanol and polar solvent mixtures for difficult heteroaryl stannanes.

-

-

Chemistry LibreTexts. (2023). Stille Coupling.

-

Context: General protocols and overview of catalytic cycles for stannanes.

-

Sources

- 1. bkcs.kchem.org [bkcs.kchem.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. ikm.org.my [ikm.org.my]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Couplings with 4-Chloro-3-(tributylstannyl)pyridine

Welcome to the technical support center for advanced cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with the Stille coupling of 4-Chloro-3-(tributylstannyl)pyridine. This particular reaction, while synthetically valuable for creating complex bi-pyridyl and aryl-pyridyl structures, presents a unique set of challenges due to the electronic properties and coordinating nature of the pyridine ring, combined with the lower reactivity of a chloro leaving group.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Stille coupling of 4-Chloro-3-(tributylstannyl)pyridine in a direct question-and-answer format.

Q1: My reaction yield is very low or has stalled completely. What are the most likely causes and how can I fix it?

Low yield is the most frequent issue and can stem from several factors related to the challenging nature of this substrate. The primary culprits are often an inefficient catalytic cycle or degradation of the starting materials.

A1: Systematic Troubleshooting for Low Yields

Start by considering the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] An issue at any of these stages will cripple your yield.

Step 1: Evaluate the Catalyst and Ligand System The coupling of an electron-deficient pyridine ring with a less reactive aryl chloride requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3]

-

Problem: The oxidative addition of the C-Cl bond to the Pd(0) center is often slow. Aryl chlorides are significantly less reactive than bromides or iodides.[4][5]

-

Solution: Employ a more robust catalytic system.

-

Use a Pd(0) Source: Start with a Pd(0) precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This avoids an initial reduction step that can be inefficient.[4][6]

-

Choose Electron-Rich, Bulky Ligands: These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[5][6] Triphenylarsine (AsPh₃) can be particularly effective as it is less prone to inhibiting the catalyst than some phosphine ligands, especially when a coordinating substrate like pyridine is used.[6][7]

-

Step 2: Accelerate the Transmetalation Step Transmetalation, the transfer of the pyridine group from tin to palladium, can be the rate-determining step.[8] The pyridine nitrogen can coordinate to the palladium center, potentially interfering with this process.

-

Problem: Slow transfer of the pyridyl group from the organostannane to the palladium complex.

-

Solution: Utilize additives to facilitate the transfer.

-

Copper(I) Co-catalysis: The addition of copper(I) iodide (CuI) is a well-established method to accelerate Stille couplings. CuI is believed to participate in the transmetalation step, increasing its rate significantly.[5][6]

-

Fluoride Additives: Cesium fluoride (CsF) can coordinate to the organostannane, forming a hypervalent tin species.[6] This increases the nucleophilicity of the pyridine ring, promoting a faster transfer to the palladium center.[9]

-

Step 3: Check for Side Reactions Several side reactions can consume your starting materials and reduce the yield.

-

Problem: Competing reactions are destroying the organostannane or the aryl halide.

-

Solution: Identify and suppress the side reaction.

-

Protodestannylation: The cleavage of the C-Sn bond by trace acid or water. Ensure you are using anhydrous solvents and consider adding a non-nucleophilic base like a proton sponge if trace acidity is suspected.[10]

-

Homocoupling: The dimerization of the organostannane (R-Sn + Sn-R → R-R). This is more common when using Pd(II) precatalysts, which is another reason to favor a Pd(0) source like Pd₂(dba)₃.[1][10]

-

Dehalogenation: Reduction of the C-Cl bond. This can occur if the catalytic cycle is slow, particularly the reductive elimination step. Switching to a bulkier ligand or a different solvent like toluene (instead of dioxane or DMF) can sometimes mitigate this issue.[3]

-

Troubleshooting Workflow Diagram

Frequently Asked Questions (FAQs)

Q2: Why is 4-Chloro-3-(tributylstannyl)pyridine considered a challenging substrate?

A2: This substrate has two key features that complicate the Stille coupling:

-

Coordinating Heterocycle: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can potentially sequester the active catalyst, slowing down or inhibiting the catalytic cycle.[7]

-

Inactive Aryl Chloride: The carbon-chlorine bond is strong and less reactive towards oxidative addition compared to C-Br or C-I bonds.[4] This step often requires higher temperatures and more active catalytic systems, which can unfortunately also promote side reactions.[5]

Q3: What are the best catalyst and ligand combinations for this reaction?

A3: There is no universal "best" system, and optimization is often required. However, for coupling aryl chlorides, systems based on bulky, electron-rich ligands are the most successful.[5]

| Catalyst System | Ligand | Key Advantages & Considerations |

| Pd₂(dba)₃ / AsPh₃ | Triphenylarsine | AsPh₃ is a good choice for coordinating substrates. It can lead to a more active catalyst and minimize inhibition.[6] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | A very bulky and electron-rich ligand, excellent for activating C-Cl bonds.[5] Requires careful handling as it is air-sensitive. |

| Pd(PPh₃)₄ | Triphenylphosphine | The "classic" catalyst. Often less effective for aryl chlorides and may require higher temperatures, but is readily available and easy to handle.[3][4] |

| PdCl₂(dppf) | dppf | A Pd(II) source that forms a very stable complex. Can be effective but may require an initial reduction step. |

Q4: What is the mechanistic role of additives like CuI and CsF?

A4: These additives are not merely "helpers"; they fundamentally alter the kinetics of the catalytic cycle, primarily by accelerating the rate-limiting transmetalation step.

| Additive | Proposed Mechanism of Action | When to Use |

| Copper(I) Iodide (CuI) | Acts as a co-catalyst. It is believed to undergo a rapid transmetalation with the organostannane to form a more reactive organocopper intermediate, which then transmetalates with the palladium complex. This new pathway is often much faster.[5][6] | Use when the reaction is slow and transmetalation is suspected to be the rate-limiting step. Highly effective in many cases. |

| Cesium Fluoride (CsF) | The fluoride ion coordinates to the tin atom, forming a pentacoordinate, "hypervalent" stannate complex (e.g., [R-Sn(Bu)₃F]⁻). This weakens the C-Sn bond and increases the nucleophilicity of the transferring group, accelerating transmetalation.[6][9] | Particularly useful for less reactive organostannanes or when a non-basic activator is needed. |

Stille Catalytic Cycle Diagram

Post-Reaction Workup & Purification

A successful reaction is only half the battle. The removal of highly toxic organotin byproducts is critical, especially for pharmaceutical applications.[11]

Q5: How do I effectively remove tributyltin byproducts (Bu₃SnCl, etc.) from my product?

A5: Standard silica gel chromatography is often ineffective at separating the desired product from non-polar tin residues. Specialized methods are required.

Method 1: Aqueous Potassium Fluoride (KF) Wash This is the most common and often most effective method.[11][12][13]

-

Principle: Tributyltin halides react with aqueous KF to form tributyltin fluoride (Bu₃SnF), which is a highly insoluble solid that precipitates from the organic phase.

-

Protocol:

-

After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer 2-3 times with a saturated aqueous solution of KF. Stir vigorously in a separatory funnel for several minutes during each wash.

-

A white precipitate (Bu₃SnF) will form. Filter the entire biphasic mixture through a pad of Celite to remove the solid.[11][13]

-

Separate the layers and proceed with standard drying and concentration of the organic phase.

-

Method 2: Specialized Column Chromatography If KF washing is insufficient or your product has solubility issues, modified chromatography can be used.

-

Principle: Using a basic or modified stationary phase to irreversibly bind the acidic tin byproducts.

-

Protocol:

-

Triethylamine-Treated Silica: Before running the column, flush the packed silica gel with your eluent system containing 2-5% triethylamine. This deactivates acidic sites and helps retain tin residues.[12][13]

-

K₂CO₃-Silica: Prepare a stationary phase by mixing silica gel with solid potassium carbonate. This is highly effective at scavenging a wide range of tin impurities.[11]

-

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. ikm.org.my [ikm.org.my]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille cross-coupling of activated alkyltin reagents under "ligandless" conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Workup [chem.rochester.edu]

Technical Support Center: Purification of 4-Chloro-3-(tributylstannyl)pyridine Reaction Products

Executive Summary

You are likely accessing this guide because you have utilized 4-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-40-4) as a nucleophile in a Stille cross-coupling reaction. While this reagent offers excellent regioselectivity due to the directing effect of the nitrogen and the activation from the C4-chlorine, it leaves behind a persistent and toxic byproduct: tributyltin halides (

This guide addresses the critical challenge of removing lipophilic organotin residues, which often co-elute with reaction products and cause false positives in biological assays due to cytotoxicity.

Module 1: The "Invisible" Impurity (Tin Toxicity)

Q: My product looks clean by NMR, but my biological assay shows unexpected toxicity. Why?

A: You are likely experiencing Trace Organotin Contamination . Standard workups (water/brine washes) fail to remove tributyltin byproducts because they are highly lipophilic. Even if not visible in the aromatic region of your NMR, trace levels (<5 ppm) of organotins are potent neurotoxins and immunotoxins. They bind non-specifically to cysteine residues in proteins, leading to false "hits" in enzymatic assays or cell death in phenotypic screens.

The Mechanism of Contamination:

In a standard Stille cycle, the transmetallation step releases the tin byproduct (

Figure 1: The generation of lipophilic tin byproducts during the catalytic cycle.

Module 2: Chemical Workup Strategies (The KF Method)

Q: Standard extraction failed. How do I chemically sequester the tin before chromatography?

A: The Aqueous Potassium Fluoride (KF) Workup is the industry standard for bulk removal.

This method exploits the high affinity of fluoride for tin (

Protocol: The KF/Celite Precipitation

Use this for reactions >100 mg scale.

-

Quench: Dilute the reaction mixture with an organic solvent (Ether or EtOAc). Do not use DCM if possible (precipitate is more soluble in chlorinated solvents).

-

Treat: Add an equal volume of saturated aqueous KF solution .

-

Tip: Dissolve KF in water until no more solid dissolves (~10M).

-

-

Agitate: Stir vigorously at room temperature for 30–60 minutes .

-

Observation: A bulky white precipitate (

) should form.

-

-

Filter: The polymer can form a gel that clogs funnels. Filter the biphasic mixture through a pad of Celite (diatomaceous earth).

-

Wash: Rinse the Celite pad with EtOAc.

-

Separate: Transfer filtrate to a separatory funnel, separate layers, and dry the organic phase over

.

Why this works:

Module 3: Chromatographic Solutions

Q: The tin byproduct is "streaking" or co-eluting with my pyridine product on TLC. How do I separate them?

A: Silica gel is slightly acidic (

Method A: The KF-Silica Stationary Phase (Recommended)

This is superior to basic alumina for 4-chloropyridines, which can be sensitive to strong bases.

Preparation:

-

Mix 10g of Silica Gel with 1g of Potassium Fluoride (KF) dissolved in ~2mL water.

-

Shake/stir until a free-flowing "fluffy" powder is obtained.

-

Evaporate excess water if necessary (rotovap) to get a dry powder.

-

Use this "KF-Silica" as a pad on top of your normal silica column (approx 2-3 cm layer) or as the entire stationary phase for difficult separations.

Mechanism: As the tin passes through the KF-doped silica, it is converted in situ to the insoluble fluoride and stays at the baseline. Your product elutes normally.

Method B: Amino-Silica / Triethylamine

If you cannot use fluoride (e.g., silyl protecting groups present):

-

Additive: Add 1–2% Triethylamine (

) to your eluent system. This deactivates the silica surface and often increases the -

Scavenger: Use commercially available Amine-functionalized silica as a scavenger layer.

Module 4: Decision Matrix & Comparison

Q: Which method should I choose for my specific substrate?

Use the table below to select the optimal purification route based on your product's sensitivity.

| Feature | KF Aqueous Wash | KF-Silica Chromatography | Basic Alumina |

| Best For | Bulk removal (>1g scale) | Difficult separations (co-elution) | Acid-sensitive products |

| Tin Removal | ~90-95% | >98% (down to ppm levels) | Moderate |

| Cost | Very Low | Low | High |

| Risk | Emulsion formation | Silyl group cleavage (potential) | Product hydrolysis |

| Throughput | Fast | Slow (requires column prep) | Fast |

Visual Workflow for Method Selection

Figure 2: Decision tree for selecting the appropriate purification protocol.

Module 5: Reagent Stability & Storage

Q: My starting material (4-Chloro-3-(tributylstannyl)pyridine) seems to be degrading before I even use it.

A: This reagent is susceptible to Protodestannylation .

The pyridine ring is electron-deficient. The presence of the chlorine at C4 further pulls electron density. While C-Sn bonds are generally stable, moisture and acidic impurities can catalyze the replacement of the

Storage Guidelines:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Keep under Argon or Nitrogen.

-

Stabilizers: If synthesizing the reagent yourself, ensure all traces of acid are removed. Storing over a few pellets of activated molecular sieves or a trace of solid

can prevent autocatalytic decomposition.

References

-

Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[1] Chemical Communications.[2]

-

Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction.[3][4][5][6][7] Organic Reactions.[3][4][5][6][7] (Classic review on mechanism and side reactions).

-

Renaud, P., et al. (1998).[4] Simple and efficient removal of organotin residues.[2][3] Tetrahedron Letters.[4][8] (Describes the use of inorganic washes).

-

BenchChem Safety Guide. Safety and Handling of Organotin Compounds.

Disclaimer: Organotin compounds are toxic.[5][6][9] All procedures described above should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Dispose of tin waste in designated hazardous waste containers.

Sources

- 1. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Workup [chem.rochester.edu]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Removal of Tin Byproducts from Reactions with 4-Chloro-3-(tributylstannyl)pyridine

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis, prized for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1][2][3] However, the inherent toxicity of organotin compounds necessitates their thorough removal from the final product, a challenge of particular importance in the synthesis of active pharmaceutical ingredients and other biologically active molecules.[1][4][5] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively remove tributyltin byproducts from reactions involving 4-Chloro-3-(tributylstannyl)pyridine.

This document will address common issues encountered during purification, provide detailed troubleshooting protocols, and explain the chemical principles behind each method.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts I should expect in my reaction mixture?

A1: In a typical Stille coupling reaction with 4-Chloro-3-(tributylstannyl)pyridine, you can expect the following tin byproducts:

-

Tributyltin Halides (e.g., Bu₃SnCl): Formed from the transmetalation step of the catalytic cycle.[4]

-

Unreacted 4-Chloro-3-(tributylstannyl)pyridine: Incomplete reactions will leave residual starting material.

-

Hexabutyldistannane (Bu₃SnSnBu₃): Can form from homocoupling of the organostannane reagent.[4]

Q2: Why is a standard silica gel column often insufficient for complete removal of these byproducts?

A2: Tributyltin byproducts are often non-polar and can co-elute with the desired product during standard silica gel chromatography.[4] The pyridine nitrogen in your product can also interact with the acidic silica gel, leading to peak tailing and poor separation. While it can reduce the tin levels, achieving the stringent ppm levels required for many applications often necessitates more specialized techniques.[4][6]

Q3: My product is a pyridine derivative. Are there special considerations for its purification?

A3: Yes. The basic nature of the pyridine ring can lead to strong interactions with the acidic surface of standard silica gel, causing streaking, poor recovery, and even degradation. It is often beneficial to use a modified silica gel or an alternative stationary phase to mitigate these effects. Additionally, the pyridine nitrogen can coordinate with tin species, making their separation more challenging.[4]

Q4: Are there alternative cross-coupling reactions that avoid tin byproducts?

A4: Absolutely. The Suzuki-Miyaura coupling, which utilizes generally less toxic boronic acids and their derivatives, is a widely adopted alternative.[4] However, Stille couplings can offer advantages in terms of the stability and functional group tolerance of the organostannane reagents.[2][3]

Troubleshooting Guide: Common Issues and Solutions

| Problem | Potential Cause | Recommended Solution |

| Persistent Tin Contamination After Column Chromatography | Co-elution of non-polar tin byproducts with the desired product. | 1. Modify the eluent: Add a small amount of triethylamine (2-5%) to your eluent to deactivate the acidic sites on the silica gel and improve the chromatography of basic compounds.[7][8] 2. Use a modified stationary phase: Employ silica gel impregnated with potassium carbonate (K₂CO₃) or basic alumina for more effective retention of tin species.[4][6] |

| Formation of an Emulsion or Precipitate During Aqueous Workup | Precipitation of insoluble tributyltin fluoride (Bu₃SnF) at the organic/aqueous interface when using potassium fluoride (KF) wash.[6][7] | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before proceeding with the separation of the liquid phases.[4][6][7] |

| Low Recovery of the Pyridine-Containing Product | 1. Irreversible adsorption of the basic pyridine product onto acidic silica gel. 2. The product may be precipitating along with the tin fluoride during a KF wash. | 1. Deactivate the silica gel: Use triethylamine in the eluent or switch to a neutral or basic stationary phase like alumina.[4] 2. Adjust KF wash conditions: Use a more dilute KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[4] |

| Product Degradation During Purification | The acidic nature of silica gel can be detrimental to sensitive functional groups. | Utilize a more neutral purification method such as chromatography on neutral or basic alumina, or deactivated silica gel.[4] |

Detailed Purification Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a widely used and effective method for removing a large portion of tin byproducts by precipitating them as insoluble tributyltin fluoride.[4][7]

Step-by-Step Methodology:

-

Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[6][7]

-

Filtration (if necessary): If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite® to remove the insoluble Bu₃SnF.[6][7]

-

Final Washes: Return the organic layer to the separatory funnel and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Workup [chem.rochester.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Overcoming Low Reactivity of 4-Chloro-3-(tributylstannyl)pyridine

Product: 4-Chloro-3-(tributylstannyl)pyridine (CAS: 206115-40-4) Application: Stille Cross-Coupling (Nucleophilic Partner) Document Type: Advanced Troubleshooting & Optimization Guide

Executive Summary: The "Stalled Cycle" Problem

Researchers frequently report low reactivity when employing 4-Chloro-3-(tributylstannyl)pyridine in Stille couplings. This is not a quality defect but a predictable kinetic bottleneck caused by two synergistic factors:

-

Catalyst Sequestration: The pyridine nitrogen acts as a Lewis base, coordinating strongly to the Palladium (Pd) center. This creates a "resting state" sink, removing active catalyst from the cycle.

-

Transmetallation Drag: The electron-deficient pyridine ring (exacerbated by the electron-withdrawing 4-Cl substituent) increases the polarization of the C-Sn bond. Paradoxically, while this makes the carbon more electronegative, it stabilizes the C-Sn bond against the concerted transition state required for transmetallation to Palladium.

This guide provides a self-validating protocol to bypass these barriers using Copper(I) acceleration and Ligand-controlled sterics .

Module 1: Critical Reaction Parameters

Before altering your setup, verify your reaction conditions against these "Gold Standard" parameters optimized for electron-deficient stannylpyridines.

| Parameter | Standard Recommendation | Technical Rationale |

| Catalyst Source | Pd₂dba₃ (2-5 mol%) | Provides a "naked" Pd(0) source, avoiding the inhibitory excess phosphines found in Pd(PPh₃)₄. |

| Ligand | Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) | These "soft" ligands dissociate easily to allow oxidative addition but are bulky enough to discourage pyridine N-coordination. |

| Co-Catalyst | CuI (10-20 mol%) | CRITICAL: Facilitates a "Sn → Cu → Pd" double transmetallation pathway, bypassing the slow direct Sn-Pd transfer. |

| Solvent | DMF or NMP (Anhydrous) | High polarity stabilizes the polar transition states of the transmetallation step. Toluene often fails for this specific substrate. |

| Additives | CsF (2.0 equiv) | Activates the stannane by forming a hypervalent stannate species, making the organic group more nucleophilic. |

Module 2: The "Copper Effect" Mechanism

Understanding why your reaction fails is key to fixing it. The diagram below illustrates the kinetic trap (Red) and the Copper-mediated bypass (Green) necessary for this substrate.

Caption: The "Copper Bypass" (Green) circumvents the slow direct transmetallation caused by the electron-poor pyridine ring.

Module 3: Optimized Experimental Protocol

Objective: Coupling 4-Chloro-3-(tributylstannyl)pyridine (1.0 equiv) with an Aryl Bromide (1.1 equiv).

Step-by-Step Workflow:

-

Pre-Drying: Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with Argon (3 cycles).[1] Moisture causes protodeastannylation (Sn replaced by H).

-

Reagent Loading:

-

Add CuI (0.1 equiv) and CsF (2.0 equiv) to the flask.

-

Add Pd₂dba₃ (0.02 equiv) and AsPh₃ (0.08 equiv). Note: 1:4 Pd:Ligand ratio.

-

Add the Aryl Bromide (1.1 equiv) and 4-Chloro-3-(tributylstannyl)pyridine (1.0 equiv).

-

-

Solvent Addition: Add anhydrous DMF (0.1 M concentration relative to stannane).

-

Degassing: Sparge the solution with Argon for 10 minutes. Oxygen promotes homocoupling.

-

Reaction: Seal and heat to 60-80°C . Monitor by LCMS every 2 hours.

-

Checkpoint: If conversion is <10% after 4 hours, raise temperature to 100°C.

-

-

Workup (Tin Removal):

-

Dilute with Ethyl Acetate.

-

Crucial Step: Wash with 1M aqueous KF (Potassium Fluoride) solution. This precipitates insoluble Bu₃SnF, which can be filtered off.

-

Filter through a pad of Celite.

-

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and no product forms. What happened? A: "Palladium Black" precipitation occurred. This means the ligands failed to stabilize the Pd(0) species.

-

Fix: Switch to a more robust ligand like XPhos or SPhos . These bulky biaryl phosphines create a protective "shell" around the Pd, preventing aggregation and blocking pyridine N-coordination.

Q2: I see the product mass, but also a mass corresponding to [Product - Cl + H]. Is the chlorine labile? A: Yes. The 4-position on pyridine is susceptible to Nucleophilic Aromatic Substitution (SNAr) or hydrodehalogenation.

-

Fix: Lower the reaction temperature. Avoid using strong bases (like alkoxides). The CsF/CuI protocol is neutral/mild and should prevent this. Ensure your solvent is strictly anhydrous to prevent proton sources from facilitating hydrodehalogenation.

Q3: Can I use Pd(PPh₃)₄ instead of Pd₂dba₃/AsPh₃? A: It is not recommended. PPh₃ is a strong sigma-donor and can compete with the substrate for Pd coordination. Furthermore, the excess PPh₃ in commercial tetrakis samples can inhibit the transmetallation of hindered stannanes. If you must use it, add CuI (10-20 mol%) to offset the lower reactivity.

Q4: My stannane starting material is disappearing, but I only see 3-chloropyridine (protodeastannylation). A: The C-Sn bond is breaking, but not coupling. This is usually due to trace acid or moisture.

-

Fix: Add 3Å molecular sieves to the reaction vessel. Ensure the DMF is "Sure/Seal" quality or freshly distilled.

Q5: Why is the 4-Chloro group not reacting instead of the Sn? A: In a Stille coupling, the oxidative addition usually happens at the C-Halogen bond of the electrophile partner, while the Stannane acts as the nucleophile. However, if you are mixing two halides (one being the chloropyridine), the catalyst might insert into the C-Cl bond of your stannane.

-

Fix: Use an Aryl Iodide or Triflate as the coupling partner.[2] The rate of oxidative addition is I > OTf > Br >> Cl. This ensures the catalyst reacts with your partner, not the chloropyridine itself.

References

-

Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications." Journal of the American Chemical Society.[3]

-

Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted quinones and quinol-iminoquinol-bis(iminoquinol) systems." Journal of Organic Chemistry. (Foundational work on Cu(I) effect).

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.

-

Espinet, P., & Echavarren, A. M. (2004).[3][5] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition.

Sources

Technical Support Center: Scaling 4-Chloro-3-(tributylstannyl)pyridine

Current Status: Operational | Topic: Scale-Up & Troubleshooting | Reagent CAS: 206115-40-4

Executive Summary & Reagent Profile

Reagent: 4-Chloro-3-(tributylstannyl)pyridine

Role: Bifunctional linchpin for medicinal chemistry.

Primary Utility: The tributylstannyl (

Critical Scale-Up Challenge: Moving from milligram to multi-gram scale introduces two fatal bottlenecks:

-

Purification: Chromatography becomes ineffective at separating lipophilic tributyltin byproducts (

) from the product. -

Toxicity: Organotin residues are neurotoxic and strictly regulated (typically <10 ppm limit in APIs).

Core Protocol: Scalable Stille Coupling Workflow

This protocol is designed for 10g–50g scale reactions where standard flash chromatography is insufficient for purification.

The "Copper Effect" Modification: For sterically demanding or electron-deficient electrophiles, we recommend the addition of Copper(I) Iodide (CuI). CuI facilitates the transmetalation step by forming a more reactive organocopper intermediate, often increasing yields by 20-30% and reducing reaction times [1].

Step-by-Step Methodology

-

Pre-Reaction Prep:

-

Vessel: Flame-dried 3-neck round bottom flask with reflux condenser.

-

Solvent: Toluene (preferred for non-polar substrates) or DMF (for polar substrates). Crucial: Solvents must be sparged with Argon for 30 minutes. Stille couplings are notoriously sensitive to

, which oxidizes the Pd(0) catalyst and leads to homocoupling of the stannane.

-

-

Reaction Setup:

-

Charge flask with Aryl Halide (1.0 equiv) and 4-Chloro-3-(tributylstannyl)pyridine (1.05 equiv).

-

Add Catalyst:

(2-5 mol%).[1] Note: For scale-up, tetrakis is cheaper, but if the reaction stalls, switch to -

Optional: Add CuI (10 mol%) if the reaction is known to be sluggish.

-

Heat to 90-110°C under positive Argon pressure. Monitor by HPLC/TLC.[2]

-

-

The "Fluoride Fix" (Workup):

-

Why this works: Silica gel alone cannot separate

effectively on a large scale. Fluoride ions react with tin byproducts to form polymeric tributyltin fluoride ( -

Procedure: Cool reaction to RT. Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

-

Stir vigorously for 2 hours. A thick white precipitate (

) will form. -

Filter the slurry through a pad of Celite.[2][3] The toxic tin remains in the solid filter cake.

-

Extract the filtrate with EtOAc, wash with brine, and dry over

.

-

-

Final Purification:

-

Recrystallization is preferred. If chromatography is necessary, use 10% w/w finely ground KF mixed into the silica gel stationary phase to retard any remaining tin species.

-

Visualization: Scale-Up Workflow & Logic

Caption: Workflow for removing tributyltin residues using the Potassium Fluoride (KF) precipitation method.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60% conversion. Should I add more catalyst?

-

Diagnosis: This is likely "Catalyst Death" due to oxygen ingress or thermal decomposition, or "Ligand Scavenging" by the tin byproduct.

-

Solution: Do not just dump in more Pd.

-

Check for Pd black precipitation (indicates catalyst decomposition).

-

Add fresh ligand (

or -

If adding Pd is necessary, cool the reaction, degas the mixture again, and add the catalyst as a solution in degassed solvent.

-

Q2: I see a spot on TLC that looks like product but runs slightly higher. What is it?

-

Diagnosis: This is likely Protodestannylation . The

group has been replaced by a proton (H), yielding 4-chloropyridine. -

Cause: Moisture or acidic protons in the solvent. The pyridine nitrogen can act as a base, making the C-Sn bond susceptible to acid cleavage.

-

Fix: Ensure solvents are anhydrous. Add a scavenger base like

or anhydrous

Q3: How do I confirm tin removal without sending for ICP-MS every time?

-

Field Test: Use the Iodine Stain .

-

Tin compounds stain typically as dark brown/purple spots that persist.

-

Compare your product spot against a standard of the starting material. If the "greasy" streak at the solvent front disappears after the KF workup, you have successfully removed the bulk tin.

-

Q4: Can I use the Chloro group for the coupling instead of the Tin?

-

Technical Insight: In a standard Stille coupling with

, the oxidative addition into the C-Sn bond is not the mechanism; rather, the Pd inserts into the partner's halide (Ar-X). The Sn undergoes transmetalation.[4][5] -

Risk:[1][6][7][8] If you use an electron-rich ligand (like

or N-heterocyclic carbenes), the Pd might undergo oxidative addition into the C4-Cl bond of your pyridine reagent, leading to polymerization or wrong-isomer coupling. Stick to

Comparative Data: Tin Removal Methods

| Method | Efficiency (Sn Removal) | Scalability (100g+) | Cost | Drawbacks |

| Aq. KF Wash | High (<50 ppm) | Excellent | Low | Requires long stir times (2-4h) for precipitation. |

| 10% KF/Silica | Very High (<10 ppm) | Moderate | Low | Loading capacity of silica is reduced; generates large solid waste volume. |

| Polymer Scavengers | High (<10 ppm) | Poor | Very High | Prohibitively expensive for kg scale; slow kinetics. |

| Acid Wash (HCl) | Moderate | Good | Low | NOT RECOMMENDED for this substrate. Acid will protonate the pyridine and cause protodestannylation. |

Safety & Handling (E-E-A-T)

-

Toxicity: Tributyltin compounds are potent endocrine disruptors and neurotoxins. They are readily absorbed through the skin.

-

Protocol: Double-glove (Nitrile) and work exclusively in a fume hood.

-

-

Waste Disposal: All solid waste (Celite cake from KF filtration) must be segregated as "Heavy Metal/Organotin Waste." Do not mix with general organic solids.

-

Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave residual organotins before standard washing.

References

-

Farina, V., & Krishnan, B. (1991).[9] "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society.

-

BenchChem Technical Support.[2][10] (2025).[2][6][10][11][12] "Technical Support Center: Stille Coupling Tin Byproduct Removal." BenchChem.[2][10]

-